Mechanism: Molecular Glue vs PROTAC Architecture
CDK2 degrader 1 functions as a molecular glue degrader that induces CDK2 degradation through monovalent stabilization of the CDK2–CRBN protein–protein interface, in contrast to heterobifunctional PROTACs such as CDK2 degrader Cpd 1 and CDK2 degrader 37, which employ a bivalent ligand-linker-E3 ligand architecture . CDK2 degrader 1 achieves a maximum degradation efficiency (Dmax) exceeding 80% and binds CRBN with a Ki greater than 1 μM . The molecular glue mechanism confers reduced molecular weight and enhanced oral bioavailability relative to heterobifunctional PROTACs, which typically exhibit MW > 800 Da [1]. This mechanistic distinction is critical for in vivo studies where oral dosing is required.
| Evidence Dimension | Degrader Class and Mechanism of Target Engagement |
|---|---|
| Target Compound Data | Molecular glue; monovalent CRBN recruitment; Dmax > 80%; Ki (CRBN) > 1 μM |
| Comparator Or Baseline | CDK2 degrader Cpd 1 (heterobifunctional PROTAC): DC50 < 10 nM, Dmax > 90%; CDK2 degrader 37 (heterobifunctional PROTAC): DC50 = 17 nM; PROTAC CDK2/9 Degrader-1: DC50(CDK2) = 62 nM |
| Quantified Difference | Mechanism class divergence (molecular glue vs. PROTAC); MW advantage (447.47 Da vs. >800 Da); oral activity confirmed for CDK2 degrader 1, PROTAC oral bioavailability varies by linker design |
| Conditions | Degrader classification based on structural and mechanistic characteristics; MW comparison based on reported molecular formulas |
Why This Matters
Molecular glue mechanism of CDK2 degrader 1 provides a lower molecular weight scaffold (447.47 Da) and confirmed oral activity, reducing formulation complexity and enabling oral dosing in preclinical in vivo models where larger heterobifunctional PROTACs may face pharmacokinetic barriers.
- [1] Adooq Bioscience. CDK2 degrader 1 (A24858) Product Datasheet. View Source
